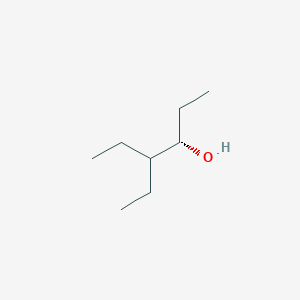
(3S)-4-ethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-ethylhexan-3-ol: is an organic compound with the molecular formula C8H18O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the hexanol family and is characterized by the presence of an ethyl group attached to the fourth carbon of the hexane chain and a hydroxyl group attached to the third carbon.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-ethylhexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-4-ethylhexan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: (3S)-4-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (3S)-4-ethylhexan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, (3S)-4-ethylhexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (3S)-4-ethylhexan-3-one.
Reduction: (3S)-4-ethylhexane.
Substitution: (3S)-4-ethylhexyl chloride.
科学的研究の応用
Chemistry: (3S)-4-ethylhexan-3-ol is used as a chiral building block in organic synthesis. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model compound to study the effects of chirality on biological activity and interactions with enzymes and receptors.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals, where the specific three-dimensional arrangement can influence the drug’s efficacy and safety.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (3S)-4-ethylhexan-3-ol depends on its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
類似化合物との比較
(3R)-4-ethylhexan-3-ol: The enantiomer of (3S)-4-ethylhexan-3-ol, differing only in the spatial arrangement of the atoms around the chiral center.
4-ethylhexan-3-one: The corresponding ketone, which can be reduced to this compound.
4-ethylhexane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C8H18O |
|---|---|
分子量 |
130.23 g/mol |
IUPAC名 |
(3S)-4-ethylhexan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChIキー |
BOJLCKCCKQMGKD-QMMMGPOBSA-N |
異性体SMILES |
CC[C@@H](C(CC)CC)O |
正規SMILES |
CCC(CC)C(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





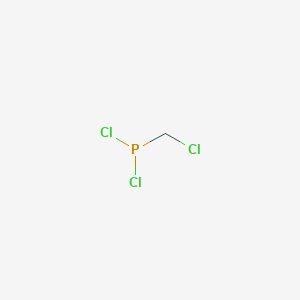
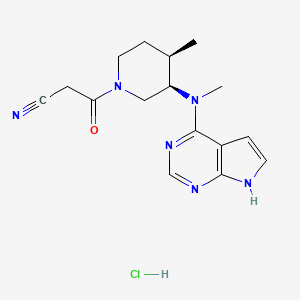


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
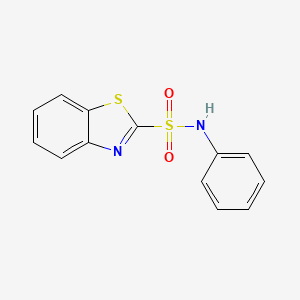
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
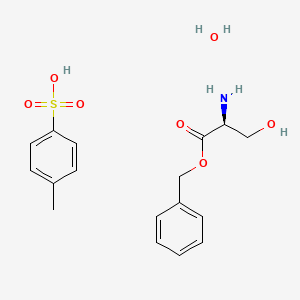
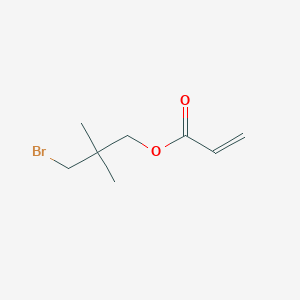
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
